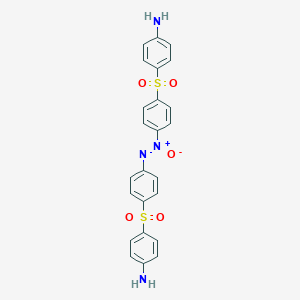
叔丁基 2,4-二氧代哌啶-1-羧酸酯
概述
描述
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate, also known as 1-Boc-piperidine-2,4-dione, is a chemical compound with the molecular formula C10H15NO4 . It is a reactant in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor .
Synthesis Analysis
The synthesis of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate involves a series of reactions. First, 2-aminopiperidine undergoes ester exchange reaction with methyl acetate in an appropriate solvent to yield 2-aminopiperidine methyl ester. This is then subjected to another ester exchange reaction with tert-butanol to yield 2,4-dioxopiperidine-1-carboxylate .Molecular Structure Analysis
The molecular structure of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate consists of a piperidine ring which bears a carboxylic acid group . The exact mass of the molecule is 213.10010796 g/mol .Chemical Reactions Analysis
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is used as a reactant in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives . These derivatives act as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor .Physical And Chemical Properties Analysis
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is a white powder . It has a molecular weight of 213.23 g/mol . The density of the compound is 1.199 . The boiling point is predicted to be 373.8±35.0 °C , and the flash point is 179.9°C . The vapor pressure is 8.72E-06mmHg at 25°C , and the refractive index is 1.493 .科学研究应用
Building Block in Organic Synthesis
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is used as a building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis of Phenoxymethyl-dihydrothiazolopyridone Derivatives
This compound is a reactant in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives. These derivatives are selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor .
Synthesis of Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib, can be synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material .
Synthesis of Piperazine Derivatives
Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
安全和危害
While specific safety and hazard information for Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is not available, general safety measures should be followed while handling this compound. This includes wearing personal protective equipment, such as protective gloves and goggles, and avoiding contact with skin, eyes, and respiratory tract . In case of accidental contact, immediate rinsing with plenty of water and seeking medical help is advised .
属性
IUPAC Name |
tert-butyl 2,4-dioxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCAHLSQXDNQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635844 | |
| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |
CAS RN |
845267-78-9 | |
| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes tert-butyl 2,4-dioxopiperidine-1-carboxylate valuable in organic synthesis?
A1: Tert-butyl 2,4-dioxopiperidine-1-carboxylate is particularly useful for constructing fused heterocyclic systems containing a [, ]-naphthyridine core. [1, 2, 4, 5, 7] This core structure is found in various bioactive molecules, making these synthetic routes valuable for medicinal chemistry research.
Q2: Can you describe a typical reaction involving tert-butyl 2,4-dioxopiperidine-1-carboxylate in heterocycle synthesis?
A2: A common reaction involves a three-component condensation. [1, 4, 5] Tert-butyl 2,4-dioxopiperidine-1-carboxylate reacts with an aromatic aldehyde and an amine, such as 1H-benzo[d][1,2,3]triazol-5-amine [1] or quinolin-6-amine, [4] in refluxing ethanol. This often proceeds under catalyst-free conditions, simplifying the process. The reaction yields fused tetracyclic heterocycles, expanding the diversity of accessible structures.
Q3: What is significant about the regioselective γ-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate?
A3: The ability to selectively alkylate the γ-position of tert-butyl 2,4-dioxopiperidine-1-carboxylate is crucial for introducing further diversity and functionality to the molecule. [2, 6] This reaction typically uses various electrophiles and has been shown to be influenced by the lithium counter-ion. [2] This selectivity is key to building complex structures with control over the final compound's properties.
Q4: Are there any reported catalyst-free applications of tert-butyl 2,4-dioxopiperidine-1-carboxylate in synthesis?
A4: Yes, several studies highlight the use of tert-butyl 2,4-dioxopiperidine-1-carboxylate in catalyst-free reactions. For instance, it enables the synthesis of pyridophenanthroline derivatives directly from aromatic aldehydes and quinoline amines in refluxing ethanol. [4] Similarly, it participates in the preparation of naphtho[1,6]naphthyridine derivatives under equally mild conditions. [7] This catalyst-free nature is advantageous for simplifying synthetic procedures and potentially reducing unwanted byproducts.
Q5: What are the broader implications of research involving tert-butyl 2,4-dioxopiperidine-1-carboxylate?
A5: The research utilizing tert-butyl 2,4-dioxopiperidine-1-carboxylate contributes significantly to the field of heterocyclic chemistry. [3, 5, 8] It provides efficient routes to valuable scaffolds, particularly those containing [, ]-naphthyridine. These developments could pave the way for discovering new pharmaceuticals or agrochemicals with improved properties. Further exploration of its reactivity and application in diverse synthetic strategies holds promise for future advancements in medicinal and materials chemistry.
- Combinatorial synthesis of fused tetracyclic heterocycles containing [, ]naphthyridine derivatives under catalyst free conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



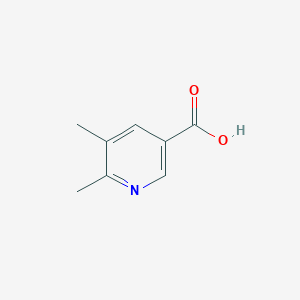


![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)
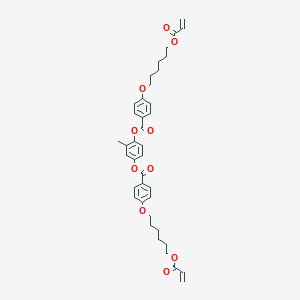
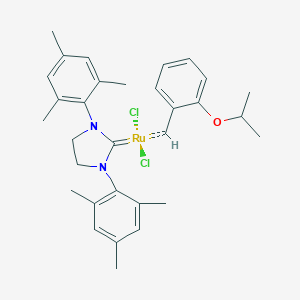

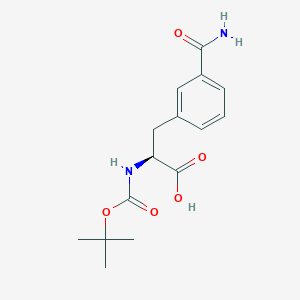
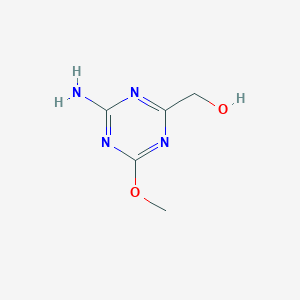
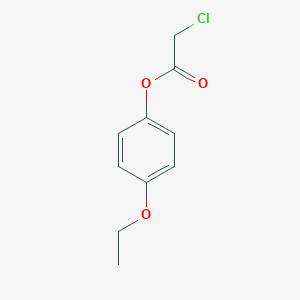

![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
